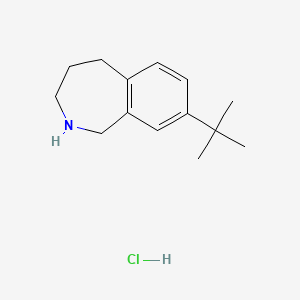

8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of 2,3,4,5-tetrahydro-1H-2-benzazepine . This compound has been used in the synthesis of novel anti-cancer agents . It has also been used in the manufacture of the antihypertensive drug Benazepril .

Synthesis Analysis

The synthesis of 8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves several steps. In one study, a series of novel 2,3,4,5-tetrahydro-1H-2-benzazepine derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group . The key intermediate of tert-butyl-8-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine carboxylate was synthesized using commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone as starting materials .Molecular Structure Analysis

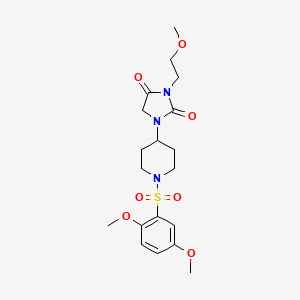

The molecular structure of 8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride contains a total of 37 bonds, including 16 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, and 1 eleven-membered ring .Chemical Reactions Analysis

The chemical reactions involving 8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride are complex and involve multiple steps. For instance, the introduction of a sulfonyl group has been shown to increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-2-benzazepine .Applications De Recherche Scientifique

Synthesis and Intermediate Use

8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the preparation of benazepril hydrochloride, a first-line anti-hypertensive drug recommended by the World Health Organization. Benazepril hydrochloride is recognized for its clinical efficacy, high safety, and mild side effects. The synthesis involves different methods for key intermediates, highlighting the compound's role in pharmaceutical manufacturing processes (Ji Peng-wei, 2010).

Pharmacological Potential

The compound has shown potential in pharmacology, particularly as a scaffold for developing receptor-targeted therapies. For example, solid-phase synthesis strategies have enabled the creation of benzazepine derivatives targeting G-protein coupled receptors (GPCRs), showcasing the compound's versatility in drug discovery and development (D. Boeglin, D. Bonnet, M. Hibert, 2007).

Neuropharmacology

In neuropharmacology, derivatives of 8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride have been explored for their interactions with dopamine receptors. These studies contribute to our understanding of dopamine's role in the brain and the potential therapeutic applications of dopamine receptor modulators (J. Neumeyer, N. Baindur, H. Niznik, H. Guan, P. Seeman, 1991).

Mécanisme D'action

Target of Action

Similar compounds have been shown to have high anti-tumor activity .

Mode of Action

It is known that similar compounds inhibit the proliferation of cancer cells in a dose-dependent manner .

Biochemical Pathways

Similar compounds have been found to inhibit the proliferation and metastasis of tumor cells, suggesting that they may interfere with dna synthesis or other cellular processes .

Result of Action

Similar compounds have been shown to have moderate to excellent antiproliferative activity against cancer cells .

Orientations Futures

The future directions of research on 8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride could involve further exploration of its potential applications in medicinal chemistry, particularly in the development of novel anti-cancer agents . Additionally, more research is needed to fully understand its mechanism of action and to further elucidate its physical and chemical properties.

Propriétés

IUPAC Name |

8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N.ClH/c1-14(2,3)13-7-6-11-5-4-8-15-10-12(11)9-13;/h6-7,9,15H,4-5,8,10H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEKYLPTOHNUEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(CCCNC2)C=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2795957.png)

![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2795959.png)

![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B2795961.png)

![4-[(Benzylamino)methyl]oxan-4-ol](/img/structure/B2795963.png)

![(2E)-3-[(4-fluoro-3-nitrophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2795964.png)

![N-(2-{6-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2795969.png)

![4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2795971.png)

![2-chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2795975.png)

![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2795976.png)

![3-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2795978.png)